![molecular formula C13H9Cl2N3O2 B5763687 N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DCPI is a small molecule inhibitor that targets a specific protein called BRD4, which is involved in the regulation of gene expression. The inhibition of BRD4 by DCPI has been shown to have a range of effects on cellular processes, making it a promising candidate for further investigation.
作用机制
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide targets the protein BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, and its inhibition by N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide leads to a range of effects on cellular processes. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have a range of biochemical and physiological effects on cancer cells. It has been demonstrated to induce DNA damage, inhibit cell migration and invasion, and alter the expression of various genes involved in cancer progression. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to have effects on the immune system, with studies demonstrating that it can modulate the activity of immune cells such as T cells and natural killer cells.
实验室实验的优点和局限性
One of the main advantages of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide for lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to have low toxicity in normal cells, making it a potentially safe therapeutic option. However, one limitation of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Another direction is the investigation of the effects of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide on other cellular processes beyond cancer, such as inflammation and neurodegeneration. Additionally, the combination of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide with other therapies, such as immunotherapy or targeted therapy, could be explored to enhance its efficacy.
合成方法
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to produce 2,5-dichlorobenzoyl chloride. This is then reacted with 4-aminopyridine to produce the intermediate product, which is then reacted with N,N'-diisopropylcarbodiimide to produce N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide.
科学研究应用
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied in the context of cancer research, where it has been shown to have potent anti-tumor effects. It has been demonstrated that N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide can inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-1-2-11(15)10(7-9)13(19)20-18-12(16)8-3-5-17-6-4-8/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYUELHKPZANPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

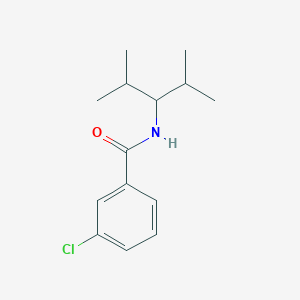

![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)
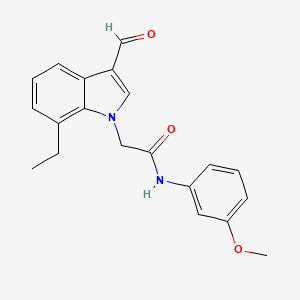
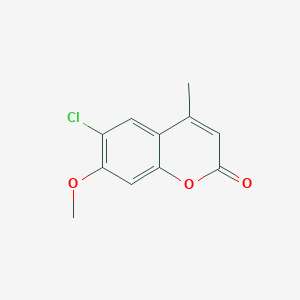
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
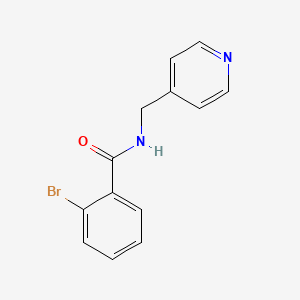
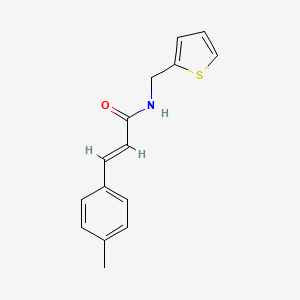
![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)